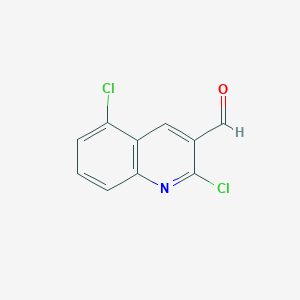

2,5-Dichloroquinoline-3-carbaldehyde

Description

Significance of Quinoline (B57606) Scaffolds in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. researchgate.netresearcher.lifenih.gov Its rigid structure and the presence of a nitrogen atom confer unique electronic properties, making it an excellent pharmacophore. Quinoline derivatives exhibit a remarkably broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net The historical success of quinoline-based drugs, such as quinine (B1679958) and chloroquine (B1663885) for the treatment of malaria, has cemented its importance in drug discovery.

In contemporary research, the quinoline nucleus is a frequent target for the development of new therapeutic agents. researcher.liferesearchgate.net Its derivatives have been investigated as kinase inhibitors for cancer therapy, agents targeting neurodegenerative diseases, and novel antibiotics to combat resistant bacterial strains. researchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a highly adaptable scaffold for rational drug design. nih.gov

Overview of Dichloroquinoline-3-carbaldehyde Analogues and Their Contributions to Synthetic Methodologies

The introduction of halogen atoms and an aldehyde group onto the quinoline scaffold, as seen in dichloroquinoline-3-carbaldehyde analogues, creates highly versatile synthetic intermediates. The chlorine atoms, particularly at the 2-position, are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The aldehyde group at the 3-position is a gateway for a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions. researchgate.netrsc.orgsemanticscholar.org

A prominent synthetic route to access these valuable building blocks is the Vilsmeier-Haack reaction. ijsr.net This one-pot reaction typically involves the treatment of an appropriate acetanilide (B955) with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622). ijsr.net This methodology is highly effective for producing a variety of substituted quinoline-3-carbaldehydes.

The reactivity of these analogues has been extensively exploited to synthesize a diverse range of fused heterocyclic systems. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with various nucleophiles can lead to the formation of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and furo[2,3-b]quinolines, many of which exhibit interesting photophysical or biological properties. The aldehyde functionality readily undergoes condensation with active methylene (B1212753) compounds, hydrazines, and amines to generate more complex molecular architectures. rsc.orgsemanticscholar.org

Below is a table detailing the physicochemical properties of 2,5-Dichloroquinoline-3-carbaldehyde.

| Property | Value |

| Chemical Formula | C₁₀H₅Cl₂NO |

| Molecular Weight | 226.06 g/mol |

| Appearance | Solid |

| CAS Number | 1064137-50-3 |

Note: Experimental data on the physical properties of this compound, such as melting and boiling points, are not widely available in the cited literature.

The following table provides examples of the diverse heterocyclic systems that can be synthesized from 2-chloroquinoline-3-carbaldehyde analogues, highlighting their role as versatile precursors.

| Reactant(s) | Resulting Heterocyclic System |

| Hydrazine (B178648) hydrate (B1144303) | Pyrazolo[3,4-b]quinoline |

| Substituted anilines and mercaptoacetic acid | Thiazolidinone-substituted quinoline |

| Active methylene compounds (e.g., malononitrile) and a base | Pyrano[2,3-b]quinoline |

| 2-Aminothiophenol | Benzothiazolo[2,3-b]quinoline |

Research Trajectories and Unexplored Domains for this compound

While the chemistry of 2-chloroquinoline-3-carbaldehyde and its other substituted analogues has been well-explored, the specific derivative, this compound, represents a more nascent area of investigation. The presence of an additional chlorine atom at the 5-position on the benzene ring is expected to modulate the electronic properties and reactivity of the molecule, potentially leading to novel biological activities and synthetic applications.

Future research trajectories for this compound are likely to focus on several key areas:

Exploration of Novel Synthetic Methodologies: While the Vilsmeier-Haack reaction is a probable route for its synthesis, the development of more sustainable and efficient "green" synthetic methods would be a valuable contribution. This could involve the use of novel catalysts or solvent systems to improve yields and reduce environmental impact.

Systematic Investigation of its Reactivity: A comprehensive study of the comparative reactivity of the two chlorine atoms (at positions 2 and 5) towards nucleophilic substitution would be highly informative for synthetic chemists. Understanding the regioselectivity of these reactions would enable the targeted synthesis of complex, polysubstituted quinolines.

Development of Novel Bioactive Compounds: Leveraging the dual reactivity of the chloro and aldehyde functionalities, this compound can be used as a scaffold to generate libraries of novel compounds for biological screening. Areas of particular interest could include the development of new anticancer agents, antimicrobials to combat drug-resistant pathogens, and probes for chemical biology.

Bioisosteric Replacement Studies: The chlorine atoms on the quinoline ring can be systematically replaced with other functional groups (e.g., fluorine, methoxy) to study the effect on biological activity. Such bioisosteric replacement studies are a powerful tool in medicinal chemistry for optimizing lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-2-1-3-9-7(8)4-6(5-14)10(12)13-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFSHUOAFWULQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)Cl)C=O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2,5 Dichloroquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group (C3-Formyl Reactivity)

The aldehyde group at the C3 position is a key site for derivatization, readily participating in reactions typical of aromatic aldehydes, such as condensation, oxidation, and reduction. Its electrophilic nature facilitates the addition of various nucleophiles, leading to a broad spectrum of functional group interconversions.

Condensation Reactions with Amines and Hydrazines to Form Schiff Bases

The C3-formyl group of 2,5-dichloroquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines, commonly known as Schiff bases. nih.govnih.gov This reaction is a cornerstone for building more complex molecular architectures. The reaction typically proceeds by refluxing the aldehyde with the amine or hydrazine (B178648) in a suitable solvent like ethanol. nih.gov The formation of the C=N double bond is confirmed by the presence of a strong C=N stretching band in the IR spectrum. semanticscholar.org

Various primary amines, including substituted anilines and phenylhydrazine (B124118), have been successfully condensed with related 2-chloroquinoline-3-carbaldehydes to yield the respective Schiff bases. nih.govnih.gov For instance, the condensation with phenylhydrazine can be facilitated by using natural surfactants. nih.gov Similarly, reactions with hydrazine hydrate (B1144303) produce the corresponding hydrazones, which can serve as intermediates for further condensation with other aldehydes. nih.gov

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Acetone | N-aryl-methanimine (Schiff Base) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Natural Surfactant | Phenylhydrazone | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Refluxing Ethanol | Hydrazone | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Aniline (B41778) | Absolute Ethanol | N-phenyl-methanimine (Schiff Base) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | β-Naphthylamine | Absolute Ethanol, ambient temp. | N-(β-naphthyl)-methanimine (Schiff Base) | nih.gov |

Transformation to Nitriles and Carboxamides

The aldehyde functional group can be converted into other important nitrogen-containing moieties such as nitriles and carboxamides. A common pathway for the synthesis of the corresponding 2,5-dichloroquinoline-3-carbonitrile involves a two-step process. First, the aldehyde undergoes condensation with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate. nih.gov Subsequent treatment of this oxime with a dehydrating agent like thionyl chloride in dimethylformamide (DMF) affords the nitrile. nih.gov An alternative one-step method involves treating the aldehyde with aqueous ammonia (B1221849) in the presence of an oxidant like ceric ammonium (B1175870) nitrate. nih.gov

The formation of carboxamides can be achieved through various synthetic routes. For example, heating the parent aldehyde with formamide (B127407) and formic acid can lead to a fused cyclic product through an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which involves both condensation and cyclization. nih.gov The direct conversion of the aldehyde to a carboxamide functionality is a key step in the synthesis of various heterocyclic systems.

Reduction and Other Functional Group Interconversions

The aldehyde group is readily reduced to a primary alcohol, (2,5-dichloroquinolin-3-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. nih.gov This reduction is a common step in multi-step synthetic sequences, providing a hydroxylmethyl group that can be further functionalized. semanticscholar.org For instance, the resulting alcohol can be converted into ethers or esters. nih.govsemanticscholar.org

Nucleophilic Substitution at the Quinoline (B57606) Ring Halogen Atoms (C2 and C5 Chlorine Reactivity)

The two chlorine atoms on the quinoline ring, located at the C2 and C5 positions, are potential sites for nucleophilic substitution. However, their reactivity differs significantly due to their electronic environments.

Aromatic Nucleophilic Substitution Reactions with Various Nucleophiles

The chlorine atom at the C2 position is highly activated towards aromatic nucleophilic substitution (SNAr). researchgate.net This enhanced reactivity is due to its location on the electron-deficient pyridine (B92270) ring of the quinoline system. The nitrogen atom in the ring acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thus lowering the activation energy for the substitution. In contrast, the chlorine atom at the C5 position is attached to the carbocyclic (benzene) ring and is considerably less reactive towards SNAr, as it lacks this activation by the ring nitrogen.

Studies on various chloroquinolines have shown that the C2 and C4 positions are significantly more susceptible to nucleophilic attack than positions on the benzene (B151609) ring. researchgate.net Therefore, in this compound, nucleophilic displacement is expected to occur selectively at the C2 position under typical SNAr conditions.

Exploration of Diverse Nucleophilic Reagents for Halogen Displacement

A wide range of nucleophiles can be employed to displace the highly reactive C2-chloro group. These include secondary amines (e.g., morpholine), thiols, and azide (B81097) ions. nih.govmdpi.com For example, treatment with morpholine (B109124) in the presence of a catalyst can yield the corresponding 2-morpholinoquinoline-3-carbaldehyde. nih.gov Reaction with sodium azide leads to the formation of a tetrazolo[1,5-a]quinoline (B14009986) derivative through nucleophilic substitution followed by intramolecular cyclization. nih.gov

Modern cross-coupling reactions, such as the Suzuki-Myaura and Sonogashira reactions, provide powerful methods for C-C bond formation by displacing the chlorine atoms, though these are palladium-catalyzed processes rather than direct SNAr. nih.govwikipedia.org The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring specific ligands and conditions. nih.gov In the context of di-halo substrates, selectivity can often be achieved, with the more electronically activated C2 position being the preferred site for coupling. For instance, regioselective Sonogashira coupling of 2,4-dichloroquinoline (B42001) occurs exclusively at the C2 position. nih.gov This suggests that similar selectivity could be exploited for the derivatization of this compound, allowing for the introduction of aryl, vinyl, or alkynyl groups preferentially at the C2 site. nih.govnih.gov

| Reaction Type | Reagent/Catalyst System | Displaced Halogen Position | Product Type | Reference |

|---|---|---|---|---|

| SNAr | Morpholine / DMAP | C2 | 2-Morpholinoquinoline | nih.gov |

| SNAr / Cyclization | Sodium Azide (NaN₃) | C2 | Tetrazolo[1,5-a]quinoline | nih.gov |

| SNAr | Alkylthiols | C2 | 2-(Alkylthio)quinoline | mdpi.com |

| Sonogashira Coupling | Terminal Alkyne / Pd/C, CuI, PPh₃ | C2 (selective) | 2-Alkynyl-quinoline | nih.gov |

| Suzuki Coupling | Arylboronic Acid / PdCl₂(PPh₃)₂, PCy₃, Base | C4 (in 2-alkynyl-4-chloroquinoline) | 4-Aryl-quinoline | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions for Ring Modification

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modifications to the quinoline core. The chlorine atom at the C2 position is particularly susceptible to displacement via these methods due to the electron-withdrawing nature of the adjacent ring nitrogen.

The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is efficiently catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of this compound, the more reactive chloro group at the C2 position can be selectively coupled with various terminal alkynes.

This transformation is typically carried out under mild, anhydrous conditions. nih.govbeilstein-journals.org The reaction of 2-chloroquinoline-3-carbaldehyde analogs with alkyne derivatives in the presence of catalysts like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with a base like triethylamine (B128534) yields the corresponding 2-alkynyl-3-formyl-quinolines. nih.gov This strategy effectively replaces the C2-chloro substituent with a versatile alkynyl group, which can be further elaborated.

Table 1: Examples of Sonogashira Coupling Reactions on 2-Chloroquinoline-3-carbaldehyde Analogs Data inferred from reactions on similar 2-chloro-3-formyl-quinoline substrates. nih.gov

The Suzuki-Miyaura reaction is another cornerstone of palladium-catalyzed cross-coupling, creating a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. harvard.edursc.orgyonedalabs.com This reaction is celebrated for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov For this compound, the C2-chloro position is the primary site for Suzuki coupling.

The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu Studies on related 2-aryl-4-chloro-3-iodoquinolines have demonstrated that palladium catalysts, such as PdCl₂(PPh₃)₂, can effectively catalyze the coupling of various arylboronic acids at halogenated positions. nih.gov The use of a suitable base, like potassium carbonate, and a phosphine (B1218219) ligand, such as tricyclohexylphosphine, is crucial for the reaction's success. nih.gov

Table 2: Typical Components for Suzuki-Miyaura Coupling on Chloroquinoline Scaffolds Components based on established protocols for related quinoline derivatives. nih.govnih.gov

Cyclization and Annulation Strategies for Fused Heterocyclic Systems

The aldehyde and chloro functionalities of this compound are ideal handles for constructing fused ring systems through cyclization and annulation reactions. These strategies lead to the formation of polycyclic heteroaromatics with significant chemical and biological interest.

Pyrazolo[3,4-b]quinolines can be synthesized from this compound through a condensation and cyclization reaction with hydrazine derivatives. mdpi.com The reaction with phenylhydrazine, for instance, proceeds via initial condensation between the aldehyde group of the quinoline and the hydrazine to form a phenylhydrazone intermediate. researchgate.net Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazone onto the C2 carbon, displacing the chlorine atom, leads to ring closure. A final aromatization step yields the stable, fused 1-phenyl-1H-pyrazolo[3,4-b]quinoline system. researchgate.net This one-pot reaction provides a direct route to this important heterocyclic scaffold.

Table 3: Synthesis of Pyrazolo[3,4-b]quinoline

The synthesis of thieno[3,2-c]quinolines from this compound can be achieved by reacting it with reagents containing both a nucleophilic methylene (B1212753) group and a thiol functionality, such as ethyl thioglycolate. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene group of the thioglycolate. This is followed by an intramolecular S-alkylation, where the thiol group attacks the C4-position of the quinoline ring, displacing the chlorine atom (if the reaction is performed on a 4-chloro analog) to form the fused thiophene (B33073) ring. While this specific reaction starts from a 4-chloroquinoline, a similar strategy involving nucleophilic attack at the C2 position of this compound with a suitable sulfur nucleophile can be envisioned to form the isomeric thieno[2,3-b]quinoline system. vapourtec.comnih.gov

Table 4: General Strategy for Thienoquinoline Synthesis This represents a plausible pathway analogous to known syntheses. vapourtec.comnih.gov

The Hantzsch pyridine synthesis is a classic multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (such as ammonia or ammonium acetate) to produce a 1,4-dihydropyridine (B1200194) (1,4-DHP). organic-chemistry.orgnih.gov In this reaction, this compound serves as the aldehyde component.

The mechanism involves the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These two intermediates then condense and cyclize to form the 1,4-dihydropyridine ring. researchgate.net The resulting molecule is a 1,4-dihydropyridine with the 2,5-dichloroquinolin-3-yl group substituted at the 4-position. This method provides a straightforward route to highly functionalized dihydropyridines, which are themselves valuable chemical entities. nih.govresearchgate.net

Table 5: Hantzsch 1,4-Dihydropyridine Synthesis

Construction of Benzo-imidazopyrimidoquinolone Derivatives

The synthesis of complex heterocyclic structures from this compound is a significant area of research, leading to the formation of novel polycyclic frameworks. One such pathway involves the construction of benzo-imidazopyrimidoquinolone derivatives. This is achieved through a one-pot, three-component reaction involving a 2-chloroquinoline-3-carbaldehyde, such as this compound, and 2-aminobenzimidazole. researchgate.net

The reaction proceeds in the presence of potassium carbonate (K2CO3) in a dimethylformamide (DMF) solvent. researchgate.net This synthetic strategy results in the formation of planar aza-heterocycles, which are noted for their potential fluorescence properties. researchgate.net The resulting benzo-imidazopyrimido[4,5-b]quinolone derivatives represent a class of compounds with a complex, fused-ring system. researchgate.net

Detailed research findings on a similar reaction with related 2-chloroquinoline-3-carboxaldehydes provide insight into this transformation. While specific yield data for the 2,5-dichloro- derivative is not detailed in the provided source, the general reaction scheme highlights a versatile method for creating these intricate molecular architectures.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carboxaldehydes | 2-Aminobenzimidazole | K2CO3 | DMF | Benzo-imidazopyrimido[4,5-b]quinolone derivatives |

Applications As a Synthetic Building Block and Research Scaffold

Role in the Elucidation of Novel Heterocyclic Structures

The inherent reactivity of 2,5-dichloroquinoline-3-carbaldehyde makes it an important precursor for building more complex heterocyclic systems. The aldehyde group readily participates in condensation reactions with various nucleophiles, such as amines, to form imines, while the chlorine atoms can be displaced through nucleophilic substitution reactions. smolecule.comrsc.org This dual reactivity allows for the construction of fused and binary quinoline-based heterocyclic systems. For instance, analogs like 2-chloroquinoline-3-carbaldehyde (B1585622) have been extensively used to synthesize fused ring systems by reacting with compounds containing multiple nucleophilic sites, leading to the formation of novel polycyclic aromatic structures. rsc.orgnih.gov These reactions are pivotal in expanding the library of known heterocyclic compounds and exploring their unique chemical properties. The strategic placement of the chloro and aldehyde groups facilitates cyclization reactions, enabling chemists to generate intricate molecular frameworks that would be difficult to access through other synthetic routes.

Precursor for the Synthesis of Complex Polycarbo-Substituted Quinoline (B57606) Architectures

The functional groups on the this compound ring are key to its role as a precursor for complex, heavily substituted quinoline derivatives. The aldehyde at the 3-position is a versatile handle for introducing carbon-based substituents. For example, it can undergo Wittig reactions to form styrylquinolines, effectively elongating the carbon chain and introducing new electronic and steric properties. mdpi.com Furthermore, the chlorine atoms at the 2- and 5-positions can be targeted for substitution reactions, allowing for the introduction of a wide array of functional groups. This multi-faceted reactivity enables the systematic construction of polycarbo-substituted quinolines, where different substituents can be precisely installed at various positions on the quinoline core. Such complex architectures are of interest for their potential applications in materials science and medicinal chemistry. mdpi.com

Development of Advanced Chemical Libraries for Material Science Research

The adaptability of this compound as a synthetic intermediate makes it a valuable tool for creating chemical libraries for materials science research. smolecule.com A chemical library is a collection of diverse but structurally related compounds. By systematically reacting the aldehyde and chloro groups with a variety of reagents, researchers can generate a large number of distinct quinoline derivatives from this single precursor. These libraries can then be screened for desirable properties relevant to materials science, such as fluorescence, non-linear optical activity, or specific electronic characteristics. The quinoline nucleus itself is known to be a part of many functional materials, and the ability to easily modify its substitution pattern allows for the fine-tuning of its properties. mdpi.com

Utility in Corrosion Inhibition Studies of Metallic Substrates

Quinoline derivatives have been identified as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. bohrium.com These organic compounds function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. The inhibition mechanism often involves both physical and chemical adsorption, facilitated by the presence of heteroatoms (like nitrogen) and pi-electrons in the aromatic quinoline ring, which can interact with the metal's d-orbitals. bohrium.com Studies on quinoline-based compounds have shown significant reduction in corrosion rates. For example, newly synthesized quinoline-3-carboxylate derivatives demonstrated high inhibition efficiency for mild steel in hydrochloric acid. bohrium.com The presence of multiple functional groups on compounds derived from precursors like this compound can enhance this protective action.

Below is a table summarizing the performance of selected quinoline derivatives as corrosion inhibitors for mild steel.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Inhibition Type | Adsorption Model |

| Quinoline-3-carboxylate P-1 | 10⁻³ | 89.8 | Cathodic-type | Langmuir |

| Quinoline-3-carboxylate P-2 | 10⁻³ | 94.1 | Cathodic-type | Langmuir |

This data is based on studies of similar quinoline structures to illustrate their general utility in corrosion inhibition. bohrium.com

Foundation for Scaffold Design in Medicinal Chemistry Research

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. nih.gov this compound and its close analogs serve as a foundational building block for designing new therapeutic agents. rsc.orgnih.gov The compound's reactive sites allow medicinal chemists to synthesize a wide range of derivatives to be tested for various biological activities. researchgate.net For example, the 2-chloroquinoline-3-carbaldehyde scaffold has been used to develop dual inhibitors of SARS-CoV-2 proteases (MPro and PLPro) by synthesizing a series of imine-containing molecules. nih.gov The quinoline core often acts as a pharmacophore that can bind to biological targets, while the substituents introduced via the aldehyde and chloro groups can be modified to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The table below highlights the diverse range of biological activities associated with the quinoline scaffold, underscoring its importance in drug discovery.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Anti-inflammatory | Inflammation |

| Antitubercular | Infectious Diseases |

This table represents the broad therapeutic potential of the quinoline class of compounds, for which this compound is a key synthetic precursor. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-dichloroquinoline-3-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide a complete map of the carbon-hydrogen framework.

In ¹H NMR analysis, the chemical environment of each proton in the molecule generates a distinct signal. The spectrum of this compound is expected to show characteristic signals for the aldehyde proton and the aromatic protons on the quinoline (B57606) ring.

The aldehyde proton (-CHO) is highly deshielded and typically appears as a sharp singlet in the downfield region of the spectrum. For the closely related isomer, 2,6-dichloroquinoline-3-carbaldehyde (B1351821), this signal is observed at approximately δ 10.8 ppm. chemijournal.com Similarly, the proton at the 4-position (H-4) of the quinoline ring is adjacent to the nitrogen atom and the aldehyde group, leading to a significant downfield shift, appearing as a singlet around δ 8.6 ppm. chemijournal.com

The remaining three protons on the benzene (B151609) portion of the quinoline ring (H-6, H-7, and H-8) would exhibit a more complex splitting pattern due to spin-spin coupling, appearing as multiplets in the aromatic region, typically between δ 7.5 and δ 8.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~10.8 | Singlet (s) |

| H-4 | ~8.6 | Singlet (s) |

| H-8 | ~8.1 | Multiplet (m) |

| H-6, H-7 | ~7.5 - 7.8 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. The most characteristic signal in the spectrum of this compound is that of the carbonyl carbon from the aldehyde group, which is expected to appear significantly downfield.

For the analogous compound 2,6-dichloroquinoline-3-formyl quinoline, this carbonyl carbon resonates at δ 189.49 ppm. chemijournal.com The ten carbon atoms of the dichloroquinoline ring system would produce a series of signals in the aromatic region (typically δ 120-155 ppm). The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) and the nitrogen atom would show characteristic downfield shifts. For a related quinoline derivative, the carbon atoms of the quinoline nucleus have been observed at signals including 158.15 (C-2), 149.99 (C-4), 133.27 (C-7), 131.28 (C-3), 130.13 (C-5, C-6), and 127.44 (C-8). ekb.eg

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189 |

| Quaternary Carbons (C-2, C-5, C-8a, C-4a) | ~125 - 158 |

| Tertiary Carbons (C-3, C-4, C-6, C-7, C-8) | ~120 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₅Cl₂NO, corresponding to a monoisotopic molecular weight of 225.97 g/mol . synblock.com

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

M+ : The peak corresponding to the molecule with two ³⁵Cl atoms (m/z ≈ 226).

M+2 : The peak for a molecule with one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 228).

M+4 : The peak for a molecule with two ³⁷Cl atoms (m/z ≈ 230).

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Common fragmentation pathways for similar aromatic aldehydes involve the loss of a hydrogen radical (M-1), the loss of the formyl group (-CHO, M-29), or the loss of a chlorine radical (M-35). ekb.egdocbrown.info

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 226 | Molecular Ion |

| [M+2]⁺ | 228 | Isotopic peak |

| [M+4]⁺ | 230 | Isotopic peak |

| [M-H]⁺ | 225 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 197 | Loss of the formyl group |

| [M-Cl]⁺ | 191 | Loss of a chlorine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound is dominated by the absorption of the aldehyde group.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1685-1700 cm⁻¹. For instance, the C=O stretch in 2-chloroquinoline-3-carbaldehyde (B1585622) is observed at 1685 cm⁻¹, while in 2,6-dichloroquinoline-3-carbaldehyde it appears at 1697 cm⁻¹. chemicalbook.comijsr.net Other characteristic absorptions include the C-H stretch of the aldehyde proton, which typically appears as a pair of weak bands around 2700-2900 cm⁻¹, and aromatic C=C and C=N stretching vibrations within the quinoline ring, found in the 1450-1600 cm⁻¹ region. ijsr.net The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2700 - 2900 |

| Aldehyde C=O | Stretch | 1685 - 1700 |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 |

| C-Cl | Stretch | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of the quinoline ring in this compound is expected to absorb UV radiation, leading to π → π* transitions. researchgate.net

Table 5: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π* | 250 - 350 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and composition.

For this compound (C₁₀H₅Cl₂NO), the theoretical elemental composition is calculated based on its molecular weight of 226.06 g/mol . synblock.com

Table 6: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 53.14 |

| Hydrogen | H | 2.23 |

| Nitrogen | N | 6.20 |

| Chlorine | Cl | 31.36 |

| Oxygen | O | 7.08 |

For a synthesized sample to be considered pure, the experimentally determined percentages for C, H, and N should closely match these theoretical values, typically within a margin of ±0.4%. chemijournal.com

An article focusing solely on the chemical compound “this compound” cannot be generated as requested. Despite a thorough search of scientific databases and academic publications, no specific X-ray crystallographic data for the solid-state structural analysis of this compound is publicly available.

The performed searches for "X-ray crystallography of this compound", "crystallographic data of this compound", "this compound crystal structure analysis", and queries within the Cambridge Structural Database (CSD) did not yield any experimental data for this specific compound. While information on structurally similar molecules, such as 2-Chloroquinoline-3-carbaldehyde, is available, these data are not transferable to the title compound due to the differing substitution pattern which would significantly influence its crystal packing and unit cell parameters.

Therefore, the section on "," specifically subsection "5.6. X-ray Crystallography for Solid-State Structural Analysis," including the required data tables and detailed research findings, cannot be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov For 2,5-dichloroquinoline-3-carbaldehyde, DFT studies, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into its molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net

Key electronic properties calculated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. siftdesk.org A smaller energy gap suggests higher reactivity. researchgate.net

Furthermore, DFT calculations are employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. siftdesk.orgnih.gov For this compound, the electronegative chlorine atoms and the oxygen of the carbaldehyde group create electron-deficient regions on adjacent carbons, making them susceptible to nucleophilic attack. The nitrogen atom in the quinoline (B57606) ring typically represents a region of negative potential. These analyses are crucial for predicting how the molecule will interact with other reagents. siftdesk.org Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. siftdesk.org

Table 1: Representative Electronic Properties Calculated by DFT

| Calculated Property | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicting reactivity in electrophilic reactions |

| LUMO Energy | Electron-accepting ability | Predicting reactivity in nucleophilic reactions |

| HOMO-LUMO Gap | Chemical stability and reactivity | Assessing kinetic stability and electronic transitions |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Identifying sites for nucleophilic and electrophilic attack |

| Mulliken Atomic Charges | Partial charge on each atom | Quantifying charge distribution within the molecule |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uiowa.edu This technique provides a dynamic view of molecular systems, which is essential for understanding intermolecular forces and conformational changes. researchgate.net For this compound, MD simulations can be employed to investigate its interactions with biological macromolecules, such as proteins or DNA, or with solvent molecules. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to predict the trajectory of each atom. uiowa.edu This allows for the analysis of various properties, including conformational stability, hydrogen bonding patterns, and solvent accessible surface area (SASA). nih.gov

When studying the interaction of this compound with a protein target, MD simulations can reveal the stability of the ligand-protein complex. nih.gov Key analyses include calculating the root-mean-square deviation (RMSD) to assess conformational stability and monitoring intermolecular hydrogen bonds, which are crucial for strong binding. nih.gov Such simulations can validate docking results and provide insights into the binding free energy, helping to explain why a particular compound is a potent inhibitor or not. nih.gov

Table 2: Parameters Analyzed in MD Simulations

| Parameter | Description | Insight Provided |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between atoms of the simulated molecule and a reference structure. | Conformational stability of the molecule or complex. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Strength and specificity of intermolecular interactions. |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule exposed to the solvent. | Changes in compactness and exposure upon binding. |

| Binding Free Energy (e.g., MM-GBSA) | Estimates the free energy change upon ligand binding to a receptor. | Predicts the binding affinity of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govajchem-b.com QSAR models are invaluable tools in drug discovery for optimizing lead compounds and predicting the activity of novel molecules, thereby reducing the need for extensive experimental testing. jocpr.com

For the this compound scaffold, a QSAR study would begin by compiling a dataset of its derivatives with experimentally measured biological activities (e.g., inhibitory concentrations). For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (molecular weight, shape indices). mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with biological activity. ajchem-b.commdpi.com A robust and validated QSAR model can be used to:

Predict Activity: Estimate the biological activity of newly designed, unsynthesized derivatives of the scaffold.

Identify Key Features: Determine which structural features are most important for enhancing or diminishing activity. mdpi.com For instance, a model might reveal that increasing hydrophobicity at a certain position on the quinoline ring enhances potency.

Guide Scaffold Optimization: Provide rational guidance for designing new derivatives with improved therapeutic profiles. jocpr.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Charge distribution and polarity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

Predictive Modeling of Reaction Pathways and Product Selectivity

The this compound molecule possesses multiple reactive sites, including the aldehyde group, the chloro-substituents, and the aromatic ring system. This structural complexity allows for a wide range of chemical transformations. Predictive modeling, often leveraging machine learning and quantum chemistry, can be used to forecast the outcomes of reactions involving this scaffold. nih.gov

These models can predict several aspects of a chemical reaction:

Reaction Feasibility: By calculating the thermodynamics (change in Gibbs free energy) and kinetics (activation energy barriers) of potential reaction pathways, computational models can determine the most likely transformations under specific conditions.

Product Selectivity: In cases where multiple products can be formed, models can predict regioselectivity and stereoselectivity. For a molecule like this compound, this could involve predicting whether a nucleophile will attack the aldehyde carbon or substitute one of the chlorine atoms. researchgate.net

Reaction Optimization: Predictive models can screen various catalysts, solvents, and temperature conditions in silico to identify the optimal parameters for achieving a high yield of the desired product, accelerating the process of reaction development. nih.gov

For instance, models trained on large datasets of known organic reactions can learn the underlying patterns of reactivity. When presented with this compound and a potential reactant, these models can predict the most probable product structure. nih.gov

Table 4: Applications of Predictive Modeling in Synthesis

| Modeling Application | Methodology | Outcome for this compound |

|---|---|---|

| Pathway Prediction | Quantum Chemistry (DFT) | Calculation of activation energies for competing reaction pathways. |

| Major Product Prediction | Machine Learning (Trained on reaction databases) | Forecasting the structure of the primary product in a given reaction. |

| Regioselectivity | Analysis of Fukui functions, DFT | Predicting the site of attack for electrophilic or nucleophilic reagents. |

| Condition Optimization | Surrogate models, Machine Learning | Identifying optimal solvents, temperatures, and catalysts for a desired transformation. |

Virtual Screening and Ligand-Based Design Approaches for Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com When the three-dimensional structure of the target is unknown, ligand-based design approaches are particularly useful. nih.gov These methods rely on the knowledge of a set of molecules known to be active against the target.

Starting with this compound as a core scaffold, a ligand-based design process would typically involve these steps:

Pharmacophore Modeling: A 3D pharmacophore model is generated based on the structural features of known active quinoline derivatives. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. mdpi.com

Virtual Screening: This pharmacophore model is then used as a 3D query to screen large compound databases (like ZINC or PubChem). nih.govsemanticscholar.org The screening software identifies molecules in the database that match the pharmacophore's features and spatial constraints.

Hit Filtering and Selection: The initial hits from the screening are filtered based on drug-like properties (e.g., Lipinski's rule of five) and potential for toxicity. nih.gov The most promising candidates are then selected for further computational analysis, such as molecular docking (if a target structure is available) and MD simulations, before being prioritized for chemical synthesis and experimental testing. nih.govmdpi.com

This approach allows for the rapid identification of novel and structurally diverse derivatives of this compound that have a high probability of possessing the desired biological activity. nih.gov

Table 5: Key Steps in Ligand-Based Virtual Screening

| Step | Description | Purpose |

|---|---|---|

| 1. Training Set Selection | A set of molecules with known activity is compiled. | To provide the basis for the pharmacophore model. |

| 2. Pharmacophore Generation | Common chemical features and their spatial arrangement are identified. | To create a 3D query representing the requirements for activity. |

| 3. Database Screening | Large compound libraries are searched for molecules matching the pharmacophore. | To identify a diverse set of potential "hit" compounds. |

| 4. Hit Prioritization | Hits are filtered and ranked based on fit, drug-likeness, and other properties. | To select the most promising candidates for synthesis and testing. |

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for 2,5-Dichloroquinoline-3-carbaldehyde Synthesis

The synthesis of the quinoline (B57606) core, particularly halogenated derivatives, is an area ripe for catalytic innovation. While traditional methods like the Vilsmeier-Haack reaction are established for producing chloroquinoline carbaldehydes, future research will likely focus on developing novel catalytic systems to improve efficiency, selectivity, and substrate scope. chemijournal.comijsr.net The progression from stoichiometric reagents to catalytic processes represents a significant leap forward in synthetic chemistry.

Emerging trends point towards the increased use of transition metal catalysts, such as palladium, copper, and rhodium, which are known to facilitate a wide range of cross-coupling and cyclization reactions. mdpi.com For the synthesis of this compound, these catalysts could enable more direct and modular approaches, starting from simpler, readily available precursors. Furthermore, the development of nanocatalysts is a promising frontier. Nanocatalysts offer high surface-area-to-volume ratios and unique electronic properties, often leading to enhanced catalytic activity and selectivity. rsc.org Their heterogeneous nature also allows for easier recovery and recycling, aligning with the goals of sustainable chemistry. Organocatalysis, which uses small organic molecules to catalyze reactions, presents another avenue, potentially offering milder reaction conditions and avoiding the cost and toxicity associated with some metal catalysts.

| Catalyst Type | Potential Advantages for Synthesis | Future Research Focus |

|---|---|---|

| Transition Metal Catalysts (e.g., Pd, Cu, Ru) | High efficiency in C-C and C-N bond formation, enabling modular synthesis. mdpi.com | Developing catalysts with higher turnover numbers and broader functional group tolerance. |

| Nanocatalysts (e.g., Ru-Fe/γ-Al2O3) | High catalytic activity, large surface area, and potential for recyclability. rsc.org | Improving catalyst stability and scalability for industrial applications. |

| Organocatalysts (e.g., L-Proline) | Metal-free, often milder reaction conditions, and lower toxicity. nih.gov | Expanding the scope of organocatalyzed reactions for quinoline ring formation. |

| Bimetallic Catalysts (e.g., Pd/Cu) | Synergistic effects leading to unique reactivity and enhanced efficiency in tandem reactions. researchgate.net | Designing new bimetallic systems for one-pot synthesis of complex quinolines. |

Green Chemistry Approaches in Dichloroquinoline-3-carbaldehyde Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis and subsequent reactions of this compound, adopting greener methodologies is a key future direction aimed at minimizing environmental impact. researchgate.net This involves a shift away from hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.

One major area of focus is the use of environmentally benign solvents. Research on related 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives has demonstrated the feasibility of using greener media such as water or polyethylene (B3416737) glycol (PEG), which can be recycled and reused. researchgate.netscielo.br Furthermore, energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis are gaining traction. innovareacademics.inijpsjournal.com These methods can significantly reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles. innovareacademics.in The development of solvent-free reaction conditions and the use of recyclable heterogeneous catalysts are also central to this green transition, offering pathways that are both economically and environmentally more sustainable.

| Green Chemistry Approach | Key Benefits | Applicability to Dichloroquinoline Synthesis |

|---|---|---|

| Use of Green Solvents (e.g., Water, PEG) | Reduced toxicity, improved safety, and potential for solvent recycling. scielo.br | Derivatization reactions, such as condensations, can be performed in aqueous media or PEG. researchgate.netscielo.br |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, and enhanced reaction rates. innovareacademics.in | Applicable to both the core synthesis via cyclization and subsequent functionalization steps. innovareacademics.in |

| Ultrasound Irradiation | Enhanced reaction rates and yields through acoustic cavitation. ijpsjournal.com | Can be used to accelerate condensation and substitution reactions. |

| Solvent-Free Reactions | Minimizes waste, reduces purification steps, and lowers environmental impact. | Feasible for certain condensation and multicomponent reactions, especially with solid catalysts. nih.gov |

Exploration of Unconventional Reaction Pathways and Functionalization Strategies

Moving beyond classical synthetic transformations, future research will delve into more sophisticated and atom-economical strategies for synthesizing and functionalizing the this compound scaffold. The exploration of unconventional reaction pathways is key to accessing novel derivatives with unique substitution patterns that are difficult to obtain through traditional means.

One of the most powerful emerging strategies is direct C-H bond functionalization. nih.govnih.gov This approach allows for the introduction of new functional groups onto the quinoline ring without the need for pre-installed activating groups, thereby shortening synthetic sequences and reducing waste. nih.gov Research into the regioselective C-H functionalization of the quinoline core could open up pathways to new derivatives of this compound by modifying other positions on the ring. researchgate.net Another significant area is the use of multicomponent reactions (MCRs). MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, offering high efficiency and molecular diversity. researchgate.netresearchgate.net The aldehyde group and the reactive chlorine at the 2-position make this compound an ideal substrate for designing novel MCRs to build fused heterocyclic systems. researchgate.netsemanticscholar.org

| Unconventional Strategy | Description | Potential for this compound |

|---|---|---|

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond, often using a metal catalyst. nih.govnih.gov | Allows for late-stage modification of the quinoline backbone at positions other than 2, 3, and 5. |

| Multicomponent Reactions (MCRs) | A one-pot reaction where three or more reactants combine to form a single product containing substantial portions of all reactants. researchgate.net | Rapid generation of complex, drug-like molecules using the aldehyde and chloro-substituents as reactive handles. semanticscholar.org |

| Cascade/Domino Reactions | A series of intramolecular reactions that occur sequentially in one pot, triggered by a single event. | Efficient construction of fused polycyclic systems onto the quinoline core. |

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. | Could enable novel functionalizations of the quinoline ring or derivatization of the aldehyde group. |

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automation and continuous flow chemistry represents a paradigm shift in how chemical synthesis is performed, moving from traditional batch processes to more controlled, efficient, and scalable methods. researchgate.net For a valuable building block like this compound, these technologies offer significant advantages for both discovery and production.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgresearchgate.net This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. soci.org Given that many quinoline syntheses involve exothermic steps or hazardous reagents, flow chemistry provides an inherently safer environment. researchgate.net Furthermore, automated flow systems can be programmed to rapidly screen a wide range of reaction conditions or to synthesize libraries of derivatives by systematically varying reagents. researchgate.net This high-throughput capability can accelerate the discovery of new bioactive molecules derived from the this compound scaffold. The scalability of flow processes also means that a synthetic route developed in the lab can be more readily translated to pilot and production scales. researchgate.netbeilstein-journals.org

| Technology | Key Advantages | Impact on this compound Research |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and higher reproducibility. researchgate.netacs.org | Safer and more efficient synthesis of the core structure and its derivatives on a larger scale. beilstein-journals.org |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and rapid library synthesis. researchgate.net | Accelerated discovery of new derivatives with desirable properties through automated synthesis and optimization. |

| Real-time Reaction Monitoring | In-line analytical techniques (e.g., IR, MS) provide immediate feedback for process optimization. | Faster development of robust and optimized synthetic protocols. |

| Machine Learning Integration | Algorithms can predict optimal reaction conditions and guide experimental design. | More efficient exploration of the chemical space and discovery of novel reaction pathways. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.